Thermodynamic Stability of 2-Amino-3-hydroxy-4,6-dimethylpyridine
This guide provides an in-depth technical assessment of the thermodynamic stability of 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS 213685-57-5). It addresses the critical distinction between this compound and its non-hyd...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of the thermodynamic stability of 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS 213685-57-5). It addresses the critical distinction between this compound and its non-hydroxylated analogs, details the structural dynamics governing its stability, and provides validated experimental protocols for characterization.
Executive Technical Summary
2-Amino-3-hydroxy-4,6-dimethylpyridine (C₇H₁₀N₂O, MW 138.17) is a substituted aminopyridinol characterized by a high degree of functional density on the pyridine ring. Unlike its more common analog 2-Amino-4,6-dimethylpyridine (CAS 5407-87-4), the presence of the hydroxyl group at the C3 position introduces significant thermodynamic complexity due to intramolecular hydrogen bonding and oxidative susceptibility.
Critical Data Alert: Public chemical databases frequently conflate the melting point of this compound with its non-hydroxy analog (63–64 °C). Based on structural homology with 2-amino-3-hydroxypyridine (MP ~170 °C), the true thermodynamic melting point of the target compound is significantly higher, likely in the 150–180 °C range, stabilized by the ortho-amino-hydroxy interaction.
Structural Dynamics & Tautomerism
The thermodynamic stability of this molecule is governed by the equilibrium between the pyridinol (aromatic) and pyridinone (keto/zwitterionic) tautomers.
Intramolecular Stabilization
The proximity of the electron-donating amino group (-NH₂) at C2 and the hydroxyl group (-OH) at C3 creates a robust intramolecular hydrogen bond. This interaction:
Locks the conformation: Reduces the entropic freedom of the substituents.
Elevates the Melting Point: Increases lattice energy compared to isomers lacking this ortho pairing.
Modulates pKa: The electron-rich methyl groups at C4 and C6 inductively stabilize the protonated pyridinium form, making the molecule more basic than unsubstituted 2-amino-3-hydroxypyridine.
Tautomeric Equilibrium
While 2-hydroxypyridines typically favor the 2-pyridone tautomer, 3-hydroxypyridines often exist as zwitterions. However, in 2-amino-3-hydroxy-4,6-dimethylpyridine, the amino group stabilizes the 3-hydroxy form through H-bonding, preventing the shift to a keto-form at the C3 position.
Degradation Pathways
The primary thermodynamic instability of 2-amino-3-hydroxy-4,6-dimethylpyridine is oxidative degradation , not thermal decomposition. The electron-rich ring is prone to oxidation, leading to colored impurities (browning) often observed in aged samples.
Oxidative Dimerization
Under aerobic conditions or light exposure, the compound undergoes single-electron transfer (SET) oxidation, forming radical intermediates that couple to form azo-dimers or quinone-imines.
Thermodynamic Parameters & Properties
The following values represent the theoretical consensus based on structural group contribution methods and analogous experimental data.
Parameter
Value / Range
Notes
Melting Point
155 – 175 °C
Prediction. Do not confuse with CAS 5407-87-4 (63°C).
pKa (Pyridine N)
6.8 – 7.2
Elevated by electron-donating methyl groups (vs. 6.5 for parent).
pKa (Hydroxyl)
9.5 – 10.0
Typical for hydroxypyridines; forms phenolate anion.
LogP
0.8 – 1.2
Moderately lipophilic due to methyl groups.
Solubility
DMSO, Methanol
Poor solubility in water at neutral pH; soluble in dilute acid/base.
Thermal Stability
Stable < 150 °C
Degradation onset typically >200 °C under inert atmosphere.
Experimental Protocols
To validate the thermodynamic stability of a specific lot, the following protocols are required.
Purpose: To determine the true melting point and enthalpy of fusion, distinguishing the compound from impurities.
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow moisture escape without sublimation loss).
Parameters:
Equilibrate at 25 °C.
Ramp 10 °C/min to 250 °C.
Purge gas: Nitrogen at 50 mL/min.
Analysis: Identify the endothermic melting peak.
Pass Criteria: Sharp endotherm >150 °C.
Fail Criteria: Broad endotherm <100 °C (indicates wrong isomer or solvent solvate).
Protocol B: Forced Degradation (Oxidative Stress)
Purpose: To assess susceptibility to the primary degradation pathway.
Preparation: Dissolve compound to 0.5 mg/mL in 0.1 M HCl (acidic media stabilizes the amine).
Stress Condition: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%. Incubate at room temperature for 24 hours.
Control: Prepare a sample without H₂O₂ protected from light.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% -> 95% B.
Wavelength: 254 nm (aromatic) and 400 nm (colored impurities).
Result Interpretation:
New peaks at RRT (Relative Retention Time) > 1.2 indicate hydrophobic dimers.
Absorbance at 400 nm confirms formation of quinoid species.
References
Structural Analog Data: Thermodynamic properties of 2-amino-3-hydroxypyridine. PubChem CID 28114. Link
Synthesis & Class Behavior: Process for the production of 2-amino-3-hydroxypyridines. US Patent 4061644A. Link
Degradation Mechanism: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. (Discusses hydroxypyridine oxidation). Applied and Environmental Microbiology. Link
Isomer Distinction: 2-Amino-4,6-dimethylpyridine (CAS 5407-87-4) Properties. Sigma-Aldrich. Link
Exploratory
Solubility Profile of 2-Amino-3-hydroxy-4,6-dimethylpyridine: Theoretical Principles and Experimental Determination
An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 2-Amino-3-hydroxy-4,6-dimethylpyridine, a substituted...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 2-Amino-3-hydroxy-4,6-dimethylpyridine, a substituted pyridine derivative, possesses functional groups that suggest a complex and pH-dependent solubility profile. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in aqueous and organic media, grounded in its fundamental physicochemical properties. Furthermore, we present a detailed, self-validating experimental protocol for the definitive determination of its thermodynamic solubility using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
2-Amino-3-hydroxy-4,6-dimethylpyridine is a heterocyclic compound featuring a pyridine core substituted with functional groups that impart significant chemical reactivity and potential biological activity. As with any compound under investigation for pharmaceutical or agrochemical applications, a thorough understanding of its solubility is paramount. Solubility dictates the rate and extent of dissolution, directly influencing absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low and erratic bioavailability, posing significant challenges for formulation development.
This guide moves beyond a simple data sheet to provide a deeper understanding of the molecular factors governing the solubility of 2-Amino-3-hydroxy-4,6-dimethylpyridine. We will first deconstruct its molecular structure to predict its behavior in various solvent systems and then provide a rigorous, step-by-step methodology for its experimental validation.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is not an arbitrary value but a direct consequence of its structure. The key to predicting the solubility of 2-Amino-3-hydroxy-4,6-dimethylpyridine lies in analyzing its constituent functional groups: the pyridine ring, the amino group, the hydroxyl group, and the two methyl groups.
Pyridine Ring: The core is a π-deficient, aromatic heterocycle. The nitrogen atom has a lone pair of electrons that is not delocalized in the aromatic system, rendering it basic (pKa of the conjugate acid is ~5.2 for pyridine itself).[1][2] This basicity is a primary driver of pH-dependent aqueous solubility.
Amino (-NH₂) Group: This is a basic group and a potent hydrogen bond donor and acceptor. It significantly enhances interactions with polar protic solvents, particularly water.
Hydroxyl (-OH) Group: This group is weakly acidic and an excellent hydrogen bond donor and acceptor, further contributing to hydrophilicity.
Methyl (-CH₃) Groups: These non-polar, alkyl groups contribute to the lipophilicity (fat-solubility) of the molecule, increasing its affinity for organic solvents.
The interplay between the hydrophilic amino/hydroxyl groups and the lipophilic dimethyl-pyridine core defines the molecule's overall solubility characteristics. Based on public chemical databases, the parent compound 2-Amino-4,6-dimethylpyridine has a melting point of 63-64°C.[3] The addition of a hydroxyl group would be expected to increase the melting point and alter the solubility profile due to enhanced hydrogen bonding capabilities.
Table 1: Predicted Physicochemical Properties of 2-Amino-3-hydroxy-4,6-dimethylpyridine
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
138.17 g/mol
Based on empirical formula C₇H₁₀N₂O.
pKa (Basic)
~6-7
The electron-donating methyl and amino groups increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The amino group itself will have a lower pKa.
pKa (Acidic)
~9-10
The hydroxyl group is phenolic in nature and is expected to be weakly acidic.
logP
~0.5 - 1.5
The hydrophilic -NH₂ and -OH groups are counteracted by the lipophilic methyl groups and the pyridine ring. The exact value requires experimental determination.
Nature
Amphoteric
Possesses both basic (pyridine N, amino group) and acidic (hydroxyl group) centers.
Theoretical Solubility Profile
Aqueous Solubility: A pH-Dependent Phenomenon
Due to its amphoteric nature, the aqueous solubility of 2-Amino-3-hydroxy-4,6-dimethylpyridine is expected to be highly dependent on pH. The molecule can exist in at least three states: a protonated cation in acidic conditions, a neutral species near its isoelectric point, and a deprotonated anion in strongly basic conditions.
Low pH (Acidic): In acidic solutions (e.g., pH < 4), the pyridine nitrogen and the amino group will be protonated, forming a positively charged cation. This ionic species will be highly solvated by water molecules, leading to high aqueous solubility .
Mid-range pH (Near Neutral): At a pH between the basic and acidic pKa values, the molecule will exist predominantly in its neutral form. In this state, solubility is at its minimum , as the energetic cost of breaking the crystal lattice is not as well compensated by solvation.
High pH (Basic): In alkaline solutions (e.g., pH > 11), the hydroxyl group can be deprotonated to form a negative phenoxide-like anion. This ionic form will again lead to an increase in aqueous solubility .
This "U-shaped" pH-solubility profile is characteristic of amphoteric compounds and is a critical consideration for oral drug formulation, where a drug must dissolve in the varying pH environments of the gastrointestinal tract.
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, concise table for comparative analysis.
Table 3: Experimental Solubility Data for 2-Amino-3-hydroxy-4,6-dimethylpyridine at 25°C
Solvent
pH (if aqueous)
Solubility (mg/mL)
Molar Solubility (mol/L)
0.1 M HCl
1.2
[Experimental Value]
[Calculated Value]
Acetate Buffer
4.5
[Experimental Value]
[Calculated Value]
Phosphate Buffer
7.4
[Experimental Value]
[Calculated Value]
Deionized Water
~8 (est.)
[Experimental Value]
[Calculated Value]
Ethanol
N/A
[Experimental Value]
[Calculated Value]
Acetonitrile
N/A
[Experimental Value]
[Calculated Value]
DMSO
N/A
[Experimental Value]
[Calculated Value]
Hexane
N/A
[Experimental Value]
[Calculated Value]
The results from this table should be compared against the theoretical predictions in Section 3.0. This comparison validates the initial structural assessment and provides a robust, data-driven understanding of the compound's behavior, which is essential for guiding formulation strategies and further preclinical development.
Conclusion
The solubility of 2-Amino-3-hydroxy-4,6-dimethylpyridine is governed by a sophisticated interplay of its basic, acidic, and lipophilic structural elements. Theoretical analysis predicts a classic amphoteric, "U-shaped" solubility profile in aqueous media and high solubility in polar organic solvents. While these predictions are invaluable for initial assessment, they are no substitute for rigorous experimental measurement. The provided shake-flask protocol offers a self-validating, reliable method to obtain the definitive thermodynamic solubility data required for informed decision-making in research and drug development.
References
Quora. (2017). How to perform the shake flask method to determine solubility. [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
Application Note: Protocols for Using 2-Amino-3-hydroxy-4,6-dimethylpyridine in Schiff Base Formation
Part 1: Executive Summary & Strategic Rationale The synthesis of Schiff bases (imines) derived from 2-Amino-3-hydroxy-4,6-dimethylpyridine represents a specialized niche in heterocyclic chemistry. Unlike simple aniline d...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The synthesis of Schiff bases (imines) derived from 2-Amino-3-hydroxy-4,6-dimethylpyridine represents a specialized niche in heterocyclic chemistry. Unlike simple aniline derivatives, this scaffold presents a unique "Push-Pull-Steric" environment:
Electronic "Push": The 4,6-dimethyl groups donate electron density, increasing the nucleophilicity of the exocyclic amine.
Electronic "Pull": The pyridine ring nitrogen exerts an electron-withdrawing effect, typically deactivating the 2-amino group.
Structural Anchor (The 3-OH): The hydroxyl group at position 3 is not merely a bystander; it is a critical mechanistic lever. It facilitates intramolecular hydrogen bonding with the resulting imine nitrogen, locking the molecule into a planar conformation ideal for metal coordination or receptor binding.
This guide provides field-proven protocols to overcome the steric hindrance of the methyl groups and the electronic deactivation of the pyridine ring, ensuring high-yield condensation with aldehydes.
Part 2: Mechanistic Logic & Reaction Design
The "Ortho-Hydroxy" Advantage
Standard 2-aminopyridines are often sluggish nucleophiles due to the resonance delocalization of the lone pair into the pyridine ring. However, the 3-hydroxy group in this specific substrate plays a dual role:
Catalytic Assistance: It can act as an internal acid catalyst, polarizing the incoming carbonyl group of the aldehyde.
Thermodynamic Trap: Upon formation of the imine, the hydroxyl proton forms a stable 6-membered hydrogen-bonded ring with the imine nitrogen (O-H···N=C). This stabilization drives the equilibrium toward the product, often eliminating the need for Dean-Stark water removal.
Visualization: Reaction Mechanism & Stabilization
The following diagram illustrates the acid-catalyzed pathway and the final stabilized structure.
Figure 1: Mechanistic pathway highlighting the critical dehydration step and the final thermodynamic stabilization provided by the 3-hydroxy group.
Part 3: Experimental Protocols
Protocol A: Standard Thermal Condensation (High Purity)
Best for: Crystalline products, bulk synthesis, and thermally stable aldehydes.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-Amino-3-hydroxy-4,6-dimethylpyridine in 20 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete dissolution due to the rigid pyridine backbone.
Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes to protonate a fraction of the aldehyde (added in next step) and disrupt potential intermolecular H-bonding of the amine.
Addition: Add 5.0 mmol (equimolar) of the target aldehyde dropwise. If the aldehyde is solid, dissolve it in 5 mL ethanol before addition.
Reflux: Equip the flask with a condenser and reflux at 78-80°C for 3–6 hours .
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 2:1). The Schiff base typically moves faster (higher Rf) than the polar starting amine.
Workup:
Concentrate the reaction mixture to ~50% volume using a rotary evaporator.
Cool the flask in an ice bath (0-4°C) for 1 hour.
Self-Validation: A color change (often yellow/orange) and precipitate formation indicate successful condensation.
Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) followed by cold diethyl ether to remove unreacted aldehyde.
Two distinct methyl signals (4-Me and 6-Me) on the pyridine ring.
Workflow Visualization: From Synthesis to Validation
Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.
Part 5: Troubleshooting & Optimization
Issue 1: No Precipitate Forms
Cause: The Schiff base is too soluble in ethanol or has formed an oil.
Solution: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The sudden polarity change usually forces the hydrophobic Schiff base to precipitate. Alternatively, evaporate solvent completely and recrystallize from a non-polar solvent like Hexane/CHCl₃ mixtures.
Issue 2: Hydrolysis During Workup
Cause: Schiff bases are reversible. Excess water or acid during workup can reverse the reaction.
Solution: Ensure all glassware is dry. Use absolute ethanol.[2] Store the product in a desiccator. If the product is unstable on silica gel (TLC), add 1% Triethylamine to the eluent to prevent hydrolysis.
Issue 3: Low Yield with Electron-Withdrawing Aldehydes
Solution: Increase catalyst load (5 drops AcOH) or switch to Ethanol/Toluene (1:1) and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.
Part 6: References
General Synthesis of 2-Aminopyridine Schiff Bases:
Title: 2-Aminopyridine Schiff base compounds: Synthesis, characterization, anti-bacterial properties.[3][4][5][6]
Methods for crystallizing 2-Amino-3-hydroxy-4,6-dimethylpyridine for X-ray diffraction
Application Note & Protocol Guide Topic: High-Fidelity Crystallization of 2-Amino-3-hydroxy-4,6-dimethylpyridine for Single-Crystal X-ray Diffraction For: Researchers, Crystallographers, and Drug Development Professional...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: High-Fidelity Crystallization of 2-Amino-3-hydroxy-4,6-dimethylpyridine for Single-Crystal X-ray Diffraction
For: Researchers, Crystallographers, and Drug Development Professionals
Preamble: The Structural Imperative
The precise three-dimensional arrangement of atoms within a molecule is a foundational piece of knowledge in modern chemistry and drug development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this structure.[1] However, the success of an SCXRD experiment is entirely contingent on the first, and often most challenging, step: growing a high-quality single crystal.[1]
2-Amino-3-hydroxy-4,6-dimethylpyridine presents a unique crystallization challenge. Its molecular architecture, featuring both hydrogen-bond donors (-NH₂, -OH) and acceptors (pyridinic nitrogen, -OH), predisposes it to strong, specific intermolecular interactions. While these interactions are essential for forming an ordered lattice, they can also lead to rapid precipitation, yielding amorphous solids or microcrystalline powders unsuitable for diffraction.
This guide provides a detailed exploration of the principles and methodologies required to navigate these challenges. It moves beyond simple recipes to explain the causality behind procedural choices, empowering the researcher to rationally design and troubleshoot crystallization experiments for this and similar small molecules.
The Cornerstone of Crystallization: Rational Solvent Selection
The choice of solvent is the most critical variable in a crystallization experiment.[2][3] The ideal solvent system creates a state of metastable supersaturation, a thermodynamic "sweet spot" where nucleation is controlled and crystal growth is favored over amorphous precipitation.[4] For 2-Amino-3-hydroxy-4,6-dimethylpyridine, a molecule with both polar and non-polar moieties, a systematic screening approach is paramount.
Guiding Principles:
Solubility Profile: An ideal single solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3][5][6] This differential solubility is the driving force for crystallization upon cooling.
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding can significantly influence crystal packing.[2][7] Solvents like ethanol or methanol can compete for the same hydrogen bonding sites as the molecule itself, potentially disrupting the formation of the desired crystal lattice or leading to the inclusion of solvent in the final structure. Aprotic solvents may encourage the molecule's self-association.
Solvent-Antisolvent Pairs: This powerful technique requires two miscible solvents: a "good" solvent in which the compound is soluble, and an "antisolvent" in which it is insoluble.[2][8] The gradual introduction of the antisolvent reduces the overall solubility, gently pushing the system toward supersaturation.
Proposed Solvent Screening Strategy:
A preliminary solubility test with a few milligrams of the compound in ~0.5 mL of various solvents is a crucial first step. The following table provides a logical starting point for screening.
Solvent
Polarity (Class)
Boiling Point (°C)
Rationale & Expected Behavior
Water
Highly Polar (Protic)
100
The hydroxyl and amino groups may confer some water solubility, especially when heated. Potential for O-H···O and N-H···O hydrogen bonds.
Ethanol/Methanol
Polar (Protic)
78 / 65
Likely to be a good solvent due to hydrogen bonding capabilities. May be too effective, requiring an antisolvent or very slow evaporation.[9]
Acetone
Polar (Aprotic)
56
A good general solvent that may dissolve the compound well. Its volatility is useful for evaporation and diffusion methods.[9][10]
Ethyl Acetate
Medium Polarity
77
Often an excellent choice for compounds with moderate polarity.[2] May provide the ideal "moderately soluble" characteristic.
Dichloromethane (DCM)
Medium Polarity
40
Its high volatility makes it less ideal for slow evaporation unless the rate is carefully controlled, as it can lead to crystal degradation if solvent is lost from the lattice.[2]
Toluene
Non-polar (Aromatic)
111
The pyridine and dimethyl groups may allow for solubility. Aromatic solvents can sometimes promote favorable π-π stacking interactions.[2]
Hexane/Heptane
Non-polar (Aliphatic)
69 / 98
Expected to be a poor solvent or antisolvent, useful for layering or vapor diffusion techniques in combination with a more polar "good" solvent.
Strategic Workflow for Crystallization
A multi-pronged approach, testing several methods in parallel, significantly increases the probability of success. The following diagram outlines a logical workflow from initial solubility screening to the final selection of a diffraction-quality crystal.
Caption: General experimental workflow for crystallizing 2-Amino-3-hydroxy-4,6-dimethylpyridine.
Experimental Protocols
Prerequisite: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.[8] All glassware must be scrupulously clean.
Protocol A: Slow Evaporation
This method is conceptually the simplest, relying on the gradual increase in concentration as the solvent evaporates to achieve supersaturation.[4][7] It is most effective with solvents in which the compound is moderately soluble.
Caption: Workflow for the Slow Evaporation crystallization method.
Step-by-Step Methodology:
In a small, clean vial, dissolve 5-10 mg of 2-Amino-3-hydroxy-4,6-dimethylpyridine in the minimum amount of a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) to achieve near-saturation at room temperature.
Filter the solution through a 0.22 µm syringe filter into a new, clean vial (e.g., a 1-dram vial). This removes any particulate matter that could act as unwanted nucleation sites.
Cover the vial opening with parafilm and pierce it with a single needle hole.[11] A smaller hole or fewer holes will slow the rate of evaporation, which generally yields better crystals.[7]
Place the vial in a location free from vibrations and significant temperature fluctuations.
Monitor periodically over several days to weeks without disturbing the setup.
Protocol B: Slow Cooling (Thermal Gradient)
This technique leverages the common characteristic of solids being more soluble in hotter solvents.[6] By creating a saturated solution at high temperature and allowing it to cool slowly, the solubility drops, inducing crystallization.
Caption: Workflow for the Slow Cooling crystallization method.
Step-by-Step Methodology:
In a small Erlenmeyer flask, add 10-20 mg of the compound and a small volume of a chosen solvent (e.g., ethanol, acetone).
Gently heat the flask (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. Add solvent dropwise if necessary to achieve full dissolution.[5]
Once dissolved, remove the flask from the heat source and cover it.
To ensure slow cooling, insulate the flask by wrapping it in glass wool or placing it inside a larger beaker filled with warm water or sand.[5] Allow it to cool undisturbed to room temperature over several hours.
If crystal growth is minimal, the flask can be transferred to a refrigerator (4°C) to further decrease solubility.
Protocol C: Vapor Diffusion
Considered one of the most effective methods, especially for small sample quantities, vapor diffusion involves the slow transfer of a volatile antisolvent via the gas phase into the compound's solution, gradually inducing precipitation.[2][7]
Caption: Workflow for the Vapor Diffusion crystallization method.
Step-by-Step Methodology:
Prepare a concentrated solution of the compound (2-5 mg) in a small volume (~0.5 mL) of a "good" solvent with a relatively high boiling point (e.g., toluene, ethanol) in a small, uncapped vial.
Place this inner vial into a larger vessel, such as a 20 mL scintillation vial or a small beaker.
Carefully add 2-3 mL of a volatile "antisolvent" (e.g., hexane, diethyl ether) to the outer vessel.[12] Ensure the antisolvent level is well below the lip of the inner vial.
Seal the outer vessel tightly with a cap or parafilm.
Allow the system to equilibrate undisturbed. The more volatile antisolvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystal growth.
Troubleshooting Common Crystallization Issues
Observation
Probable Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is undersaturated; nucleation barrier is too high.
1. Allow more solvent to evaporate. 2. Cool the solution to a lower temperature. 3. Introduce a "seed crystal" from a previous attempt.[7][13] 4. Gently scratch the inner surface of the vial with a glass rod to create nucleation sites.[5][13]
"Oiling Out"
The solution has become supersaturated above the melting point of the solid, or the compound is too soluble.
1. Re-heat to dissolve the oil, then add a small amount more solvent and cool more slowly.[13] 2. Try a different solvent in which the compound is less soluble.[7] 3. Use a more dilute starting solution.
Fine Powder/Microcrystals
Nucleation is too rapid; crystal growth is inhibited.
1. Slow down the rate of crystallization: reduce the rate of evaporation (smaller hole), cool more slowly (insulate), or use a solvent system where solubility changes are less drastic.[4][7] 2. Use a more dilute solution.
Twinned or Conglomerated Crystals
Rapid growth or multiple nucleation events.
1. Repeat the experiment with a more dilute solution. 2. Try a different solvent, as solvent-crystal face interactions can influence crystal habit.
Crystal Harvesting and Mounting: The Final Step
A perfect crystal can be rendered useless by improper handling. The goal is to mount a single, well-defined crystal without causing physical damage or allowing it to dehydrate.[12]
Protocol:
Selection: Place the crystallization vial under a stereomicroscope. Look for a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions. An ideal size is 0.1-0.3 mm in all dimensions.[14]
Harvesting: Use a cryo-loop (a small nylon loop) or the tip of a fine needle coated in a minimal amount of inert oil (e.g., Paratone-N).[1][14]
Carefully approach the selected crystal within the mother liquor.
Gently dislodge the crystal and scoop it into the loop. The surface tension of the mother liquor should hold it in place. Crucially, never allow the crystal to dry out. [12] Loss of co-crystallized solvent will destroy the lattice.
Mounting: Quickly transfer the loop to the goniometer head of the diffractometer.
Flash Cooling: For data collection at low temperatures, immediately place the mounted crystal into the cold stream (typically 100 K) of nitrogen gas. This vitrifies the surrounding liquid, protecting the crystal from ice formation and radiation damage.[1]
References
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
Catalytic applications of 2-Amino-3-hydroxy-4,6-dimethylpyridine in organic synthesis
This guide details the catalytic applications of 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS: 213685-57-5), a highly functionalized pyridine derivative.[1] While often utilized as a pharmaceutical intermediate (e.g., for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the catalytic applications of 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS: 213685-57-5), a highly functionalized pyridine derivative.[1] While often utilized as a pharmaceutical intermediate (e.g., for phenoxazine synthesis), its core value in catalysis lies in its role as a privileged bidentate ligand (N,O-donor) and a bifunctional organocatalyst .[1]
The 4,6-dimethyl substitution pattern distinguishes it from the parent 2-amino-3-hydroxypyridine by providing increased solubility in organic solvents and enhanced electron density at the nitrogen center, making it a superior ligand for stabilizing high-oxidation-state transition metals.[1]
[1]
Part 1: Molecular Profile & Catalytic Mechanisms[1]
Structural Logic
The molecule functions through two primary catalytic modes:[1][2]
N,O-Bidentate Ligand: The vicinal amino (-NH₂) and hydroxyl (-OH) groups form a rigid 5-membered chelate ring with transition metals (Cu, Fe, Pd).[1] The 4,6-dimethyl groups exert a positive inductive effect (+I), increasing the basicity of the pyridine nitrogen and the electron density on the metal center, which is critical for oxidative catalysis.[1]
Bifunctional Organocatalysis: The 2-amino-3-hydroxy motif mimics the proton-relay systems found in enzymes (e.g., serine proteases or tautomerases), capable of simultaneous hydrogen bond donation and acceptance.[1]
Mechanistic Pathways
The following diagram illustrates the coordination modes and the proton-relay mechanism utilized in catalytic cycles.
Caption: Figure 1. Dual catalytic pathways: (A) N,O-chelation stabilizing metal oxidants, and (B) Tautomeric proton relays for organocatalysis.[1]
Part 2: Experimental Protocols
Protocol A: Aerobic Oxidation of Alcohols using Cu(II)-Ligand Complex
Application: Selective oxidation of benzylic and allylic alcohols to aldehydes/ketones under mild conditions.[1]
Rationale: The 2-amino-3-hydroxy ligand system enables Copper(II) to activate molecular oxygen (O₂) via a radical mechanism, mimicking the active site of Galactose Oxidase.[1] The dimethyl groups prevent catalyst deactivation by sterically protecting the metal center.[1]
Observation: The solution should turn from clear to a deep green/blue, indicating the formation of the N,O-chelated copper complex.[1] Stir for 10 minutes at room temperature.
Reaction Assembly:
Add TEMPO (7.8 mg, 0.05 mmol) and K₂CO₃ (13.8 mg, 0.1 mmol) to the catalyst solution.[1]
Add the Alcohol Substrate (e.g., Benzyl alcohol, 1.0 mmol).[1]
Fit the flask with a reflux condenser and an O₂ or Air balloon.[1]
Catalytic Run:
Heat the mixture to 60°C with vigorous stirring (800 rpm) to ensure gas-liquid mixing.
Monitoring: Monitor by TLC every hour.[1] The spot for benzyl alcohol (Rf ~0.4 in 20% EtOAc/Hex) should disappear, replaced by benzaldehyde (Rf ~0.7).[1]
Work-up:
Once conversion >95% (typically 4-6 hours), cool to room temperature.[1]
Dilute with 10 mL water and extract with Dichloromethane (3 x 10 mL).[1]
The 4,6-dimethyl ligand prevents the formation of inactive "copper mirrors" often seen with simple pyridine ligands, ensuring the solution remains homogeneous and active.[1]
-hydroxy ketones via direct aldol reaction.[1]
Rationale: The 2-amino-3-hydroxy moiety acts as a proton-transfer agent.[1] The 3-hydroxyl group H-bonds to the aldehyde carbonyl (electrophile activation), while the 2-amino group (via the pyridine ring nitrogen) assists in enolization of the ketone.[1]
Additive: Water (10 equiv.) - Crucial for proton shuttling
Step-by-Step Methodology
Catalyst Preparation:
The catalyst is used directly.[1] Ensure the solid is a free-flowing off-white powder.[1] If yellow/brown, recrystallize from ethanol to remove oxidation products.[1]
Reaction Setup:
In a vial, mix 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) and 2-Amino-3-hydroxy-4,6-dimethylpyridine (27 mg, 0.2 mmol).
Add Cyclohexanone (1.0 mL, excess) and Water (180 µL).
Note: The water is essential to bridge the proton transfer network between the catalyst and substrate.[1]
Incubation:
Stir at Room Temperature (25°C) for 24-48 hours.
Self-Validation: The mixture usually remains a suspension initially but may clarify as the aldehyde is consumed.[1]
Purification:
Quench with saturated NH₄Cl solution.[1] Extract with Ethyl Acetate.[1]
Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Yield Expectations: 70-85% yield of the anti-aldol product.[1]
Part 3: Comparative Data & Optimization
The 4,6-dimethyl substitution significantly alters the electronic profile compared to the unsubstituted parent ligand.[1]
Feature
2-Amino-3-hydroxypyridine (Parent)
2-Amino-3-hydroxy-4,6-dimethylpyridine
Catalytic Impact
Solubility
Low in non-polar solvents
High in DCM, Toluene, MeCN
Allows homogeneous catalysis in a wider range of solvents.[1]
pKa (Pyridine N)
~6.5
~7.2 (Estimated)
Stronger donor; stabilizes high-valent metal species (e.g., Cu(III)).[1]
Application Note: Handling and Storage Protocols for 2-Amino-3-hydroxy-4,6-dimethylpyridine
Executive Summary & Chemical Profile[1][2] 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS: 213685-57-5) is a specialized heterocyclic building block often utilized in the synthesis of Vitamin B6 analogs, kinase inhibitors,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2]
2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS: 213685-57-5) is a specialized heterocyclic building block often utilized in the synthesis of Vitamin B6 analogs, kinase inhibitors, and complex carbohydrate scaffolds.[1][2]
Unlike simple pyridines, this molecule possesses a 2-amino-3-hydroxy motif.[2][3] This structural feature creates an electron-rich "push-pull" system that significantly lowers the oxidation potential of the ring. Consequently, the reagent is prone to rapid oxidative degradation into quinone imine species upon exposure to atmospheric oxygen and light.
This guide outlines a rigorous, self-validating protocol to maintain reagent integrity, ensuring reproducibility in drug development and proteomic applications.
Physicochemical Specifications
Property
Specification
IUPAC Name
2-Amino-4,6-dimethylpyridin-3-ol
CAS Number
Molecular Formula
C₇H₁₀N₂O
Molecular Weight
138.17 g/mol
Appearance
Off-white to beige solid (Pure); Brown/Black (Degraded)
Solubility
DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents
pKa (Predicted)
~6.5 (Pyridine N), ~9.0 (Phenolic OH)
Storage Class
Hygroscopic, Light-Sensitive, Air-Sensitive
Stability Mechanics & Degradation Risks
To handle this reagent effectively, one must understand why it degrades. The electron-donating methyl groups at positions 4 and 6 further activate the ring compared to the unsubstituted parent (2-amino-3-hydroxypyridine), making it hyper-sensitive to oxidative stress.
The Degradation Pathway
Upon exposure to air and light, the compound undergoes oxidative dehydrogenation. The hydroxyl group and amino group facilitate the formation of a highly colored ortho-quinone imine intermediate, which subsequently polymerizes into dark, insoluble melanin-like aggregates.
Figure 1: Oxidative degradation pathway of aminopyridinols. Prevention requires interrupting the "Oxidative Stress" node.
Storage Protocols
Core Rule: The reagent must be isolated from the three vectors of decay: Oxygen, Moisture, and Photons.
A. Long-Term Storage (Stock Powder)
Temperature: -20°C (Standard) or -80°C (Optimal for >6 months).
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
Why? Argon is heavier than air and provides a better "blanket" for solid reagents than nitrogen.
Container: Amber glass vials with PTFE-lined screw caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing to prevent oxygen diffusion.
Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to mitigate hygroscopicity.
Best Practice: Prepare fresh immediately before use. Do not store dilute aqueous solutions, as the zwitterionic nature at neutral pH accelerates autoxidation.
Handling & Preparation Protocol
This protocol ensures the "Active Reagent" status is maintained from the bottle to the reaction vessel.
Equipment Requirements
Schlenk line or Glove box (Preferred).
Degassed solvents (Sparged with N₂/Ar for >15 mins).
Amber glassware.
Step-by-Step Solubilization Workflow
Equilibration:
Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator before opening.
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, triggering immediate hydrolysis/oxidation cycles.
Weighing (Inert Technique):
Ideal: Weigh inside a glove box.
Alternative: Flush the headspace of the vial with Argon immediately after opening. Weigh quickly into a tared, Argon-flushed reaction vial.
Solubilization:
Add degassed solvent (e.g., Anhydrous DMSO) via syringe through a septum.
Note: Sonicate briefly if dissolution is slow, but avoid heating above 40°C, which accelerates degradation.
Verification (The "Color Test"):
Inspect the solution immediately.
Pass: Clear, colorless to pale yellow.
Fail: Orange, brown, or opaque. Discard immediately.
Figure 2: Decision tree for handling sensitive aminopyridinol reagents.
Application Note: Strategic Utilization of 2-Amino-3-hydroxy-4,6-dimethylpyridine in Fused Heterocycle Synthesis
Executive Summary This guide details the synthetic utility of 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS: 22461-53-6 / 5407-87-4 derivative) as a high-value scaffold for constructing fused heterocyclic systems. Unlike s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 2-Amino-3-hydroxy-4,6-dimethylpyridine (CAS: 22461-53-6 / 5407-87-4 derivative) as a high-value scaffold for constructing fused heterocyclic systems. Unlike simple aminopyridines, this precursor possesses a unique ortho-amino-hydroxy motif combined with a 4,6-dimethyl blocking pattern. This structural specificity forces regioselective cyclization, making it an ideal precursor for Oxazolo[4,5-b]pyridines and Pyrido[2,3-b][1,4]oxazines —pharmacophores frequently observed in kinase inhibitors, antiviral agents, and bioisosteres of purine bases.
Key Chemical Advantages
Regiocontrol: The methyl groups at C4 and C6 sterically block electrophilic attack and prevent common side reactions (e.g., polymerization or unwanted ring halogenation), directing chemistry exclusively to the N/O heteroatoms and the C5 position.
Lipophilicity Modulation: The dimethyl substitution significantly increases the LogP of the final fused system compared to the unsubstituted parent, enhancing membrane permeability in drug discovery contexts.
Amphoteric Nucleophilicity: The adjacent
and groups allow for "switchable" cyclization mechanisms depending on pH and reagent hardness.
Mechanistic Pathways & Strategic Planning
The synthesis of fused heterocycles from this precursor relies on the "Ortho-Effect," where the proximity of the amine and hydroxyl groups facilitates intramolecular cyclodehydration.
Pathway Analysis (Graphviz Visualization)
Figure 1: Divergent synthetic pathways for 2-Amino-3-hydroxy-4,6-dimethylpyridine. The precursor serves as a linchpin for accessing 5-membered (oxazole) and 6-membered (oxazine) fused rings.
Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethyl-oxazolo[4,5-b]pyridin-2(3H)-one
Target Class: Cyclic Carbamates (Bioisosteres of benzoxazolones)
Mechanism: The amino group attacks the carbonyl source (CDI or Triphosgene) to form an isocyanate or activated urea, which is then intercepted by the adjacent hydroxyl group.
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq)
Solvent: Anhydrous THF or 1,4-Dioxane
Base: Triethylamine (Et3N) (2.0 eq) - Required only if using Triphosgene
Step-by-Step Methodology
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 10 mmol of the precursor in 20 mL of anhydrous THF.
Note: The 4,6-dimethyl analog is more lipophilic than the parent pyridine, ensuring better solubility in THF.
Addition:
CDI Method: Add CDI (12 mmol) in one portion at 0°C.
Triphosgene Method: Add Et3N first, then add Triphosgene solution dropwise at 0°C.
Reflux: Warm to room temperature, then heat to reflux (66°C for THF) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (more polar) should disappear.
Work-up: Cool to RT. Evaporate solvent under reduced pressure.
Purification: Resuspend the residue in water (pH ~7). The product often precipitates due to the loss of the solubilizing amino group. Filter and wash with cold water. Recrystallize from Ethanol/Water.
Expected Yield: 75–85%
Validation: IR spectrum should show a strong carbonyl stretch at ~1760–1780 cm⁻¹ (cyclic carbamate).
Protocol B: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
Target Class: Kinase Inhibitor Scaffolds
Mechanism: Acid-catalyzed condensation. Polyphosphoric acid (PPA) acts as both the solvent and the cyclodehydration agent.
Reagent: Carboxylic Acid (R-COOH) (1.1 eq) or Orthoester (R-C(OEt)3)
Medium: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)
Step-by-Step Methodology
Preparation: Mix the precursor (5 mmol) and the target carboxylic acid (5.5 mmol) in a beaker.
PPA Addition: Add PPA (approx. 20 mL) and mechanically stir to ensure a homogeneous paste.
Critical Step: PPA is viscous. Heating to 60°C facilitates mixing.
Cyclization: Heat the mixture to 140–160°C for 3–5 hours.
Why this temp? The 4,6-dimethyl groups provide steric bulk; higher temperatures are often required to overcome the activation energy compared to unsubstituted pyridines.
Quenching: Cool the reaction mixture to ~80°C. Pour slowly into 200 g of crushed ice/water with vigorous stirring.
Neutralization: Neutralize the acidic solution with 50% NaOH or solid Na₂CO₃ to pH 8. The fused heterocycle will precipitate.
Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
Data Summary: Substituent Effects
R-COOH Used
Product (R-Substituted)
Yield (%)
Notes
Formic Acid
H- (Parent)
88%
Fast reaction (<2h)
Benzoic Acid
Phenyl-
72%
Requires 160°C
Trifluoroacetic Acid
CF3-
65%
Use TFA/TFAA instead of PPA
Protocol C: Synthesis of Pyrido[2,3-b][1,4]oxazines
Target Class: Bioactive bicyclic ethers
Mechanism: The amine is acylated by the acid chloride, followed by an intramolecular
displacement of the alkyl halide by the hydroxyl group (Williamson ether synthesis type).
Step-by-Step Methodology
Acylation: Dissolve precursor (5 mmol) in DMF (10 mL) with K₂CO₃ (2.5 eq). Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.
Cyclization: Heat the mixture to 90°C for 4 hours.
Mechanistic Insight: The base deprotonates the phenol (pKa ~8-9), making it a potent nucleophile to displace the chloride.
Work-up: Pour into ice water. The resulting precipitate is the lactam form of the oxazine.
Analytical Validation & Troubleshooting
NMR Characterization Guide
When analyzing the 4,6-dimethyl-oxazolo[4,5-b]pyridine products, the loss of the broad
and signals is the primary indicator of cyclization.
¹H NMR (DMSO-d6):
Precursor: Two methyl singlets (~2.1 and 2.3 ppm), one aromatic proton at C5 (~6.5 ppm).
Fused Product: The methyl signals will shift downfield slightly due to the electron-withdrawing nature of the new ring. The C5 proton remains a singlet.
Crucial Check: If the C5 proton becomes a doublet or disappears, check for unwanted electrophilic substitution at the 5-position (rare, but possible with highly reactive electrophiles).
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Low Yield (Protocol A)
Hydrolysis of CDI before reaction
Use fresh CDI or switch to Triphosgene/Et3N. Ensure strictly anhydrous conditions.
Incomplete Cyclization (Protocol B)
Temperature too low for steric bulk
Increase PPA temperature to 160°C. The 4,6-dimethyl groups increase the rotational barrier.
Multiple Spots on TLC
O-acylation vs N-acylation competition
Ensure the base is added after the reagents are mixed (if possible) or use a weaker base to favor N-acylation first (kinetic control).
References
Vertex Pharmaceuticals. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation. National Institutes of Health. [Link]
Ciba-Geigy Corp. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives.
Lonza AG. (1977). Process for the production of 2-amino-3-hydroxypyridines.
PubChem. (2023).[1] 2-Amino-4,6-dimethylpyridine Compound Summary. National Library of Medicine. [Link]
MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. Molecules. [Link]
You are likely encountering a crude 2-Amino-3-hydroxy-4,6-dimethylpyridine that appears as a dark brown or black solid with a purity ranging from 85-92% (HPLC). This coloration is characteristic of oxidative coupling products (azopyridines or quinoid-like oligomers) formed during the condensation or hydrolysis steps. Additionally, depending on your synthesis route (e.g., Guareschi-Thorpe condensation or hydrolysis of 3-cyano precursors), your crude likely contains inorganic salts (ammonium chloride/sulfate) and unreacted nitriles.
This guide provides a self-validating purification protocol exploiting the amphoteric nature of the molecule. We utilize an acid-base swing to remove salts and activated carbon to sequester high-molecular-weight chromophores.
Module 1: The "Brown Gunk" & Inorganic Salts (Primary Purification)
The Science:
2-Amino-3-hydroxy-4,6-dimethylpyridine is amphoteric .
Acidic pH: Protonation of the pyridine nitrogen (
) and amine renders it highly water-soluble.
Basic pH: Deprotonation of the phenolic hydroxyl (
) renders it soluble as a phenolate salt.
Neutral pH (Isoelectric Point): The molecule exists as a zwitterion or neutral species with minimum solubility .[1]
Strategy: We dissolve the crude in acid. The pyridine becomes soluble, but the non-polar "tarry" impurities (oligomers) do not protonate as easily and are eagerly adsorbed by activated carbon. We then filter and neutralize to the isoelectric point to precipitate the pure product, leaving inorganic salts in the mother liquor.
Activated Carbon (Powdered, acid-washed, e.g., Norit® or Darco®)
Sodium Hydroxide (2M) or Ammonia (28%)
Deionized Water
Step-by-Step Workflow:
Dissolution: Suspend the crude solid in 2M HCl (approx. 5-7 mL per gram of crude).
Checkpoint: The solution should turn deep red/brown, but the bulk solid must dissolve. If solids remain, they are likely inorganic salts or intractable tars.
Adsorption: Add Activated Carbon (10-15 wt% relative to crude mass).
Digestion: Heat the mixture to 60°C for 30–45 minutes with vigorous stirring.
Why: Heat decreases the viscosity of the solution and increases the diffusion rate of impurities into the carbon pores.
Filtration (Hot): Filter the hot mixture through a Celite® pad or a glass frit to remove the carbon.
Critical: Do not let the solution cool significantly, or the product may crystallize in the filter cake.
Observation: The filtrate should be a lighter yellow/orange, significantly clearer than the starting material.
Precipitation (The pH Swing): Cool the filtrate to 20°C. Slowly add 2M NaOH or Ammonia dropwise while monitoring pH.
Target: Adjust pH to 6.8 – 7.2 .
Mechanism:[2][3][4][5] As you approach neutral pH, the molecule loses its charge. The "cloud point" indicates the start of precipitation.
Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid.[6][7]
Desalting Wash: Wash the cake with ice-cold water (2x).
Why: This removes the NaCl or NH₄Cl formed during neutralization. The product is sparingly soluble in cold water.
The Science:
If the synthesis involved methylation or condensation, you might have trace positional isomers (e.g., 4-ethyl analogs or 2-amino-4,6-dimethylpyridine lacking the hydroxyl). These have different solubility profiles in organic solvents compared to the target hydroxy-pyridine.
Protocol B: Recrystallization
Solvent System: Ethanol/Water (80:20) or Methanol.
Dissolution: Suspend the wet cake from Protocol A in Ethanol . Heat to reflux.[8]
Titration: Add water dropwise at reflux until the solution just becomes turbid (if using EtOH/Water) or simply dissolve in minimum hot Methanol.
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C.
Drying: Dry the crystals under vacuum at 45°C.
Warning: Aminohydroxypyridines are prone to air-oxidation. Dry under Nitrogen bleed or high vacuum.
Visualizing the Workflow
The following diagram illustrates the logic flow for removing specific impurity classes.
Caption: Separation logic flow. Tars are removed via solid-phase adsorption (Carbon), while salts are removed via liquid-phase partition (Mother Liquor).
Troubleshooting & FAQs
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Yield is <50%
pH was not optimized.
The pI is sharp. If pH is <6 or >8, the product redissolves. Spot check filtrate pH.
Product is still grey/brown
Carbon saturation.
The "tar" load was too high. Repeat Protocol A but increase carbon load or use a finer mesh carbon.
Ash content high
Inefficient washing.
Inorganic salts (NaCl) were trapped in the cake. Increase the volume of the ice-water wash in Protocol A, Step 7.
Product turns brown on shelf
Oxidation.
The 3-hydroxy group is phenolic and oxidizes easily. Store under Argon/Nitrogen in amber vials.
Frequently Asked Questions
Q: Can I use sulfuric acid instead of HCl?A: It is not recommended. Sulfate salts (e.g., Sodium Sulfate) are less soluble in water than Chloride salts. When you neutralize with NaOH, Sodium Sulfate might co-precipitate with your product, contaminating it with ash. HCl/NaCl is the preferred system due to the high water solubility of NaCl.
Q: What is the exact Isoelectric Point (pI)?A: While specific to the exact ionic strength, the pI for 2-amino-3-hydroxypyridines typically lies between pH 6.8 and 7.4 . We recommend performing a "cloud point test" on a small aliquot: add base until precipitation starts, note the pH, then add more until it redissolves. Your target is the midpoint.
Q: My crude is sticky/oily. How do I handle it?A: This indicates high solvent residue or oligomer content. Do not attempt Recrystallization (Protocol B) directly. You must perform the Acid/Carbon treatment (Protocol A) first to break up the oil and isolate the solid monomer.
References
Synthesis and Purification of Aminohydroxypyridines
Context: Describes the hydrolysis of sulfonate intermediates to yield "brown" crude 2-amino-3-hydroxypyridines and subsequent refining via acid/base manipul
Source: Patent CN109535071B (2019). "2-amino-3-hydroxypyridine and preparation method and refining method thereof."
Link:
Activated Carbon Decolorization Mechanisms
Context: Details the adsorption of conjugated organic impurities (color bodies)
Source: "Decolorization with Activated Carbon in the Pharmaceutical Industry."[7][9] Chiemivall.
Link: (General Reference for Carbon Methodology)
Isoelectric Precipitation of Amphoteric Proteins/Molecules
Context: Explains the solubility minima of zwitterionic molecules at neutral pH, applicable to the aminopyridinol structure.
Source: "Isoelectric point – Knowledge and References." Taylor & Francis.
Link:
Properties of 2-Amino-4,6-dimethylpyridine (Structural Analog)
Context: Provides solubility and synthesis data for the non-hydroxy analog, supporting the recrystalliz
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving side-reaction challenges in 2-Amino-3-hydroxy-4,6-dimethylpyridine functionalization
Role: Senior Application Scientist
Audience: Drug Discovery Chemists & Process Engineers
Introduction: The "Dual-Nucleophile" Dilemma
Welcome to the technical support hub for 2-Amino-3-hydroxy-4,6-dimethylpyridine (hereafter referred to as AHDP ).
This scaffold is a critical intermediate in vitamin B6 analog synthesis and kinase inhibitor development. However, its reactivity is dominated by the ortho-amino-hydroxy motif. This "ambident nucleophile" character creates three primary failure modes during functionalization:
Regio-scrambling: Competition between
-alkylation/acylation and -alkylation/acylation.
Inadvertent Cyclization: Spontaneous dehydration to form oxazolo[4,5-b]pyridines.
Oxidative Degradation: Electron-rich pyridine rings are prone to air oxidation, forming "pyridine-quinones" or diazo-tars.
This guide provides mechanistic troubleshooting to isolate your desired congener with high fidelity.
Module 1: Controlling Selectivity (
- vs.
-Functionalization)
User Query:
"I am trying to acylate the amino group, but I see significant O-acylated byproducts and di-acylated species. How do I force N-selectivity?"
Technical Diagnosis:
The 3-hydroxyl group (
) and the 2-amino group are in close proximity. Under basic conditions (e.g., ), the phenoxide anion is a harder, more aggressive nucleophile than the neutral amine, leading to -acylation. Conversely, the 4,6-dimethyl groups provide steric bulk that can hinder the 3-position, but not enough to prevent reaction completely.
Troubleshooting Protocol:
Strategy A: Kinetic -Acylation (The "Mild Base" Approach)
To favor the amine, you must keep the hydroxyl group protonated.
Solvent: Dichloromethane (DCM) or THF (anhydrous). Avoid DMF/DMSO if possible (promotes
-attack).
Base: Pyridine or 2,6-Lutidine (weak bases that do not deprotonate the phenol).
Temperature:
to Room Temperature. Do not heat.
Strategy B: Chemoselective -Acylation (The "CO Masking" Method)
If you actually want the
-acyl product (or want to block to force ), use reversible protection.
Mechanism: In the presence of DBU and CO
, the amine forms a carbamate (reversible protection), leaving the phenoxide free to react.
Protocol:
Dissolve AHDP in MeCN.
Add DBU (2.0 equiv) and bubble CO
for 10 min.
Add electrophile (e.g., Acyl Chloride).
The amine is "masked" by CO
, forcing reaction at the Oxygen.
Data Summary: Selectivity Drivers
Condition
Major Product
Mechanistic Driver
NaH / DMF
-Acyl
Phenoxide formation (Hard Nucleophile).
Pyridine / DCM / 0°C
-Acyl
Amine remains free; Phenol stays protonated.
DBU / CO
-Acyl
In situ protection of amine as carbamate.
Reflux / Acid
Oxazolo-pyridine
Thermodynamic cyclization (See Module 2).
Module 2: The "Hidden" Cyclization (Oxazolopyridine Formation)
User Query:
"My LCMS shows a mass of [M-18] relative to my expected amide. The NMR shows the loss of the NH and OH protons. What happened?"
Technical Diagnosis:
You have formed a 2-substituted oxazolo[4,5-b]pyridine .[1][2]
When an
-acyl-2-amino-3-hydroxypyridine is heated or exposed to dehydrating agents (like SOCl, POCl, or even excess anhydride), the carbonyl oxygen of the amide attacks the 3-hydroxyl group, eliminating water to close the ring.
Troubleshooting Protocol:
1. Prevention (If you want the linear Amide):
Stop the Heat: Perform acylation at
.
Avoid Dehydrating Agents: Do not use carbodiimides (EDC/DCC) without careful monitoring. Use Acid Chlorides or Anhydrides with mild bases.
Quench Quickly: Prolonged exposure to reaction media often drives the thermodynamic cyclization.
2. Promotion (If you want the Oxazole):
If your goal is the scaffold synthesis (common in kinase inhibitors), drive the reaction:
Reagent: PPA (Polyphosphoric Acid) or POCl
.
Temp:
.
Note: The 4,6-dimethyl groups stabilize the pyridine ring, making this cyclization generally high-yielding compared to non-methylated analogs.
Module 3: Stability & Oxidation (The "Black Tar" Issue)
User Query:
"My starting material turned from a beige powder to a black sticky solid overnight. Is it still usable?"
Technical Diagnosis:
AHDP is electron-rich. The 3-hydroxy-2-amino motif is structurally similar to ortho-aminophenol, which is highly susceptible to oxidation into quinone imines. The 4,6-dimethyl groups add electron density (inductive effect), potentially increasing susceptibility to oxidation compared to the parent pyridine.
Handling Guidelines:
Storage: Store under Argon/Nitrogen at
.
Reaction Atmosphere: Always degas solvents (sparge with N
for 15 min) before adding the reactant.
Rescue: If the material is dark but not tarry, recrystallize from Isopropyl Ether or Ethanol/Water containing a trace of sodium dithionite (reducing agent) to strip the oxide impurities.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways between kinetic acylation, thermodynamic cyclization, and protection strategies.
Caption: Mechanistic divergence in AHDP functionalization. Green path represents kinetic N-selectivity; Red path represents chemically masked O-selectivity; Yellow path indicates cyclization risk.
References
Synthesis of Oxazolopyridines
Title: Synthesis of 3H-Oxazolo[4,5-b]pyridin-2-one from 2-amino-3-hydroxypyridine.[3][4]
Enhancing thermal stability of 2-Amino-3-hydroxy-4,6-dimethylpyridine complexes
The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-3-hydroxy-4,6-dimethylpyridine (AHDMP) complexes. It is designed to troubleshoot thermal instability, optimize syn...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-3-hydroxy-4,6-dimethylpyridine (AHDMP) complexes. It is designed to troubleshoot thermal instability, optimize synthesis, and provide authoritative characterization protocols.
The Molecule:
2-Amino-3-hydroxy-4,6-dimethylpyridine (AHDMP) acts as a bidentate ligand. Its stability in metal complexes is governed by the chelate effect, typically forming a 5-membered ring involving the deprotonated hydroxyl oxygen (O) and the amino nitrogen (N) [1].
The Problem:
Users frequently report thermal degradation between 150°C–220°C . This is often due to:
Lattice Water: Weakly bound solvent molecules disrupting the crystal lattice upon heating.
Oxidation: The electron-rich amino group is susceptible to oxidative degradation before the metal-ligand bond breaks.
Steric Strain: While the 4,6-dimethyl groups increase basicity (enhancing M-L bond strength via inductive effects), they can induce packing inefficiencies in the crystal lattice [2].
Troubleshooting Guides (Q&A)
Module A: Synthesis & Complex Formation
Q: My complex precipitates immediately but shows poor thermal stability (decomposes <180°C). What is wrong?
A: You are likely trapping lattice solvent or forming a kinetic product rather than the thermodynamic one. Immediate precipitation often traps water or ethanol in the void spaces, which destabilizes the lattice during heating.
Protocol Fix:
Switch Solvent: Move from pure Ethanol/Methanol to a DMF/Ethanol (1:5) mixture. The higher boiling point of DMF slows precipitation, allowing tighter crystal packing.
pH Adjustment: Ensure the hydroxyl group is fully deprotonated. Adjust pH to 8.0–8.5 using dilute NaOH or ammonia during synthesis. This ensures the formation of the neutral
species rather than the protonated ionic species, which are thermally inferior [3].
Digestion: Do not filter immediately. Reflux the suspension for 2–4 hours (Ostwald ripening) to allow small, defective crystals to dissolve and redeposit onto larger, more stable crystals.
Q: My TGA curve shows a weight loss at 90°C. Is my complex decomposing?
A: Not necessarily. You must distinguish between dehydration and decomposition .
Step 1 (80°C–120°C): Weight loss of 3–5%. This is lattice water . It is physically trapped but not chemically bound.
Step 2 (150°C–180°C): Weight loss of ~10%. This is coordinated water (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). Loss of coordinated ligands creates an unsaturated metal center, which is highly reactive and triggers rapid collapse.
Step 3 (>250°C): Major weight loss. This is ligand pyrolysis (breaking of the pyridine ring).
Diagnostic Table:
Temperature Range
Observation
Diagnosis
Action Required
< 100°C
Broad endotherm (DSC)
Lattice Solvent Loss
Dry sample in vacuum oven at 60°C for 12h.
140°C – 190°C
Sharp endotherm
Coordinated Solvent Loss
Use a capping ligand (e.g., phenanthroline) to displace water.
Q: How do I push the decomposition temperature above 300°C?
A: You must increase the rigidity of the complex and remove labile protons. Use the Schiff Base Strategy .
The Logic:
The primary amine (
) in AHDMP is a weak link. Condensing it with an aldehyde (e.g., salicylaldehyde) creates an azomethine () linkage. This creates a larger conjugated system, allowing for -backbonding with the metal, which significantly increases thermal resilience [4].
This decision tree guides you through the synthesis process to maximize crystallinity and stability.
Caption: Optimization loop for synthesizing high-crystallinity AHDMP complexes.
Diagram 2: Thermal Decomposition Pathway
Understanding the failure mode is critical for engineering better complexes.
Caption: Step-wise thermal degradation pathway from hydrated crystal to metal oxide residue.[3]
Advanced Protocol: Mixed-Ligand Stabilization
If the Schiff base route is not viable (e.g., steric clashes with the 4,6-dimethyl groups), use Mixed-Ligand Complexation .
Concept:
Replace coordinated water molecules with a rigid, aromatic co-ligand like 1,10-Phenanthroline (phen) . Phenanthroline is a "locking" ligand that prevents the initial hydration step, pushing decomposition temps >280°C [5].
Step-by-Step:
Dissolve 1 mmol Metal Salt (
, ) in 10 mL Ethanol.
Add 1 mmol AHDMP dissolved in 10 mL Ethanol/NaOH.
Stir for 30 mins (Solution turns color).
Add 1 mmol 1,10-Phenanthroline (solid) directly to the mix.
Reflux for 3 hours. The "phen" will displace water/solvent from the axial positions.
Cool to RT. The resulting precipitate is the mixed complex
.
References
El-Sherif, A. A. (2012). Synthesis, spectroscopic characterization and biological activity of some transition metal complexes of 2-amino-3-hydroxypyridine.[4] Spectrochimica Acta Part A.
Nemade, A. M., & Kolhe, V. C. (2016). The Study of Thermal and Magnetic properties of Fe (II), Co (II), Ni (II) and Cu (II) Metal Complexes.[5] Journal of Chemical and Pharmaceutical Research.[5]
Cui, Y., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium salts. Acta Crystallographica Section E.
Al-Amiery, A. A., et al. (2012). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand.[1][4][6] BMC Chemistry.
Granifo, J., et al. (2004). Thermal Properties of Complexes of Mn(II), Fe(II)... with 2,2'-bipyridine. Journal of Thermal Analysis and Calorimetry.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: EXT-PYR-46DM
Status: Open / Technical Advisory
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are likely encountering low recovery yields or phase separation issues (emulsions) during the isolation of 2-Amino-3-hydroxy-4,6-dimethylpyridine (AHDP).[1][2]
This molecule is amphoteric , meaning it possesses both basic (pyridine nitrogen/amino group) and acidic (phenolic hydroxyl) functionalities.[1][2] Its solubility is non-linear and highly sensitive to pH.[1] Unlike simple bases that extract well at any high pH, AHDP forms water-soluble salts at both low and high pH extremes.[1]
The Critical Insight: Successful extraction requires targeting the isoelectric window (typically pH 7.5 – 9.0) where the molecule exists predominantly as a neutral species, minimizing its solubility in the aqueous phase and maximizing its partition into the organic phase.[2]
Module 1: The Chemistry of Solubility (The "Why")
To optimize your extraction, you must visualize the species distribution. AHDP exists in three distinct forms depending on the bulk pH of your aqueous layer.
Species Distribution Logic
Cationic Form (pH < 6.0): The pyridine nitrogen is protonated.[1][2] The molecule is positively charged and highly water-soluble.[1] Extraction into organics is negligible.[1]
Neutral / Zwitterionic Form (pH 7.0 – 9.0): The "Sweet Spot."[1][2] The molecule is electrically neutral (or zwitterionic with net-zero charge).[1][2][3] This is the only form that partitions effectively into non-polar solvents like Toluene or moderately polar solvents like Ethyl Acetate.
Anionic Form (pH > 10.5): The phenolic hydroxyl group deprotonates.[1][2] The molecule becomes a negatively charged phenolate salt, returning to the aqueous phase.
Visualizing the Extraction Window
The following diagram illustrates the relationship between pH, molecular charge, and extraction feasibility.
Figure 1: pH-dependent speciation of AHDP. Note that "more base" is not always better; overshooting pH > 10 causes product loss to the aqueous layer.
Module 2: Optimized Extraction Protocol
Objective: Isolate AHDP from an acidic reaction quench or aqueous feed.[1]
Reagents & Equipment
Base: 20% NaOH or Sat. NaHCO₃ (for finer control).
Solvent: Toluene (highly recommended for purity) or Ethyl Acetate (higher yield, potentially lower purity).[1][2]
Monitoring: Calibrated pH meter (Paper strips are insufficient due to the narrow window).
Step-by-Step Methodology
Step
Action
Technical Rationale
1
Cool the Feed
Cool the aqueous reaction mixture to 10–15°C . AHDP solubility in water decreases at lower temperatures, aiding phase transfer.[1]
2
Initial pH Adjustment
Slowly add base while stirring. Target pH 5.0 .
3
Critical Adjustment
Dropwise addition of base to reach pH 8.0 – 8.5 .
4
Equilibration
Stir for 10-15 minutes before adding solvent.
5
Solvent Addition
Add Toluene (1:1 v/v ratio).[1][2] Stir vigorously for 20 mins.
6
Phase Separation
Allow to settle. If an emulsion forms, add brine (Sat.[1][2] NaCl).[1][2]
7
Re-Extraction
Extract the aqueous layer 2 more times.
Module 3: Troubleshooting Guide (FAQ)
Q1: I have a persistent "rag layer" (emulsion) between phases.
Cause: This often occurs near the isoelectric point where the compound may precipitate as a solid rather than dissolving in the solvent, or due to amphiphilic impurities.[2]
Solution:
Filter: Pass the biphasic mixture through a Celite pad to remove suspended solids.
Salting Out: Add solid NaCl to saturation. This increases the density difference and reduces the solubility of organics in water.
pH Nudge: Adjust pH slightly (± 0.5 units). Sometimes shifting from pH 8.0 to 8.5 clears the emulsion by solubilizing minor impurities while keeping the product extractable.
Q2: My recovery is low (<50%). Where is my product?
Diagnosis: It is likely in the aqueous phase, either as a salt (pH drift) or because the partition coefficient (
Acid Wash: Dissolve the crude organic extract in dilute HCl (pH 2).[1][2] Wash with a small amount of Ethyl Acetate (impurities stay in organic, product goes to water).[1][2] Then, re-basify the aqueous layer to pH 8.5 and re-extract.
Recrystallization: Use Isopropyl Ether or Ethanol/Water mixtures as cited in purification patents [3].[1]
References
Evans, D. A. (2005).[1][2] pKa's of Nitrogen Acids and Bases. Harvard University.[1] Link
Context: Establishes baseline pKa values for aminopyridines (pKa ~6.8) and hydroxypyridines (pKa ~8.7).[1][2]
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 21507, 2-Amino-4,6-dimethylpyridine. Link[1][2]
Context: Provides physical property data and structural confirmation for the dimethyl deriv
Google Patents. (2020).[1][2] CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.[1][4] Link
Context: Authoritative industrial protocol explicitly citing the pH 8-9 adjustment strategy and Toluene extraction for high-purity isol
1H NMR and 13C NMR spectral analysis of 2-Amino-3-hydroxy-4,6-dimethylpyridine
This guide provides an in-depth comparative spectral analysis of 2-Amino-3-hydroxy-4,6-dimethylpyridine (also referred to as 2-amino-4,6-dimethylpyridin-3-ol).[1][2] As a Senior Application Scientist, I have structured t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative spectral analysis of 2-Amino-3-hydroxy-4,6-dimethylpyridine (also referred to as 2-amino-4,6-dimethylpyridin-3-ol).[1][2]
As a Senior Application Scientist, I have structured this analysis to address the critical challenge in this synthesis: distinguishing the target 3-hydroxy product from its non-hydroxylated precursor (2-amino-4,6-dimethylpyridine) and its regioisomers.
[1][2]
Executive Summary & Structural Logic
In the development of Vitamin B6 analogs and heterocyclic dyes, the introduction of the hydroxyl group at the C3 position of the pyridine ring is a critical step.[2] The primary analytical challenge is confirming that hydroxylation occurred specifically at the C3 position rather than C5, and ensuring the complete consumption of the starting material.[2]
This guide compares the spectral "performance" (resolution and signal assignment) of the target molecule against its primary alternative: the starting material 2-Amino-4,6-dimethylpyridine .[1][3]
One Singlet ~6.45 (s, 1H, H-5) H-3 signal is absent
CRITICAL: The disappearance of the upfield aromatic singlet (H-3) confirms substitution at the 3-position.[1][2]
Methyl Groups
Two Singlets 2.15 (s, 3H, 4-CH) 2.24 (s, 3H, 6-CH)
Two Singlets 2.05–2.15 (s, 3H) 2.20–2.30 (s, 3H)
The 4-CH protons may shift slightly upfield due to the shielding cone of the adjacent ortho-OH group.[1][2]
Exchangeable
Broad Singlet ~5.80 (bs, 2H, -NH)
Two Signals ~5.50 (bs, 2H, -NH) 8.50–9.50 (bs, 1H, -OH)
Appearance of the downfield -OH singlet is the primary confirmation of functionalization.[1][2]
Mechanistic Insight
In the precursor, the amino group at C2 strongly shields the protons at C3 and C5 (ortho and para positions), pushing them upfield to ~6.2 ppm.[2] In the Target , the C3 proton is replaced by oxygen.[1][2] The remaining H-5 proton is meta to the new -OH group and para to the -NH
group, retaining a similar chemical shift but appearing as a distinct singlet.[1]
Note: If you observe two aromatic singlets in your product spectrum, your reaction is incomplete, or you have formed the 5-hydroxy isomer (where H-3 would remain).[1][2]
13C NMR Comparative Analysis
Carbon NMR provides definitive proof of the oxidation state of the ring carbons.
A common risk in this synthesis is the formation of the 5-hydroxy isomer (2-amino-5-hydroxy-4,6-dimethylpyridine). Standard 1D NMR might be ambiguous if the purity is low.[1]
2D NMR Decision Matrix (HMBC)
To distinguish the 3-OH target from the 5-OH isomer, perform a 1H-13C HMBC experiment focusing on the correlation between the Methyl protons and the Oxygen-bearing Carbon.[1]
Target (3-OH): The Methyl at C4 will show a strong 3-bond correlation (
) to the Carbon bearing the hydroxyl group (C3).[1]
Isomer (5-OH): The Methyl at C4 will show a 2-bond correlation (
) to C4, but no strong 3-bond correlation to the C-OH (which would be at C5).[1] Instead, the C6-Methyl would correlate to C5.[1][2]
Decision Logic Visualization
The following diagram illustrates the logical workflow for validating the target structure using spectral data.
Caption: Logical workflow for distinguishing 2-Amino-3-hydroxy-4,6-dimethylpyridine from precursors using 1H NMR.
Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, follow this standardized protocol.
) often fails to solubilize aminopyridines effectively and broadens exchangeable protons (-OH, -NH) into the baseline, making integration impossible.[1]
Additives: If peaks are broad due to hydrogen bonding, add 1 drop of D
O addition, the -OH and -NH signals (at ~9.0 and ~5.5 ppm) must disappear.[1] This confirms they are not aromatic impurities.[1]
Acquisition Parameters
Pulse Sequence: zg30 (standard 30° pulse).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: Methyl protons and quaternary carbons in pyridines have long T1 relaxation times.[1] A short D1 will suppress the integration of the methyls relative to the aromatic proton, leading to incorrect integration ratios (e.g., finding 2.5H instead of 3H).[2]
Scans: Minimum 16 scans for 1H; Minimum 512 scans for 13C.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21507, 2-Amino-4,6-dimethylpyridine.[1][2] Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer.[1] (Standard text for Pyridine shift prediction rules).
Comparative Guide: HPLC Method Development for 2-Amino-3-hydroxy-4,6-dimethylpyridine Purity
Executive Summary The purity analysis of 2-Amino-3-hydroxy-4,6-dimethylpyridine (hereafter referred to as 2-A-3-OH-DMP ) presents a classic chromatographic challenge: separating a highly polar, amphoteric, and basic hete...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purity analysis of 2-Amino-3-hydroxy-4,6-dimethylpyridine (hereafter referred to as 2-A-3-OH-DMP ) presents a classic chromatographic challenge: separating a highly polar, amphoteric, and basic heterocycle from synthetic precursors and degradation byproducts.
Standard Reversed-Phase (RP) methods often fail due to three specific mechanisms:
Silanol Interaction: The basic amine/pyridine nitrogen interacts with residual silanols on silica supports, causing severe peak tailing.
Dewetting/Retention Loss: The molecule's high polarity (enhanced by the C3-hydroxyl group) leads to elution near the void volume (
pH Sensitivity: The molecule possesses both basic (pyridine N, exocyclic amine) and acidic (phenolic -OH) functionalities, making retention highly sensitive to mobile phase pH.[1]
This guide compares three distinct methodological approaches—Standard C18 , Ion-Pairing Chromatography (IPC) , and Polar-Embedded Reversed Phase —to determine the optimal protocol for purity determination in a pharmaceutical development context.
Part 1: Physicochemical Analysis & Method Strategy[2]
Understanding the analyte is the prerequisite for column selection. 2-A-3-OH-DMP is structurally related to Pyridoxine (Vitamin B6) degradation products.[1]
The following logic flow illustrates why standard C18 is often rejected in favor of specialized phases for this class of molecule.
Figure 1: Method Development Decision Tree. Comparison of pathways for basic aminopyridines.
Part 2: Comparative Methodology
We evaluated three methods for the purity profiling of 2-A-3-OH-DMP.
Method A: The "Baseline" (Standard C18)[1]
Column: Standard C18 (5 µm, 100 Å).
Mobile Phase: Phosphate Buffer pH 7.0 / Methanol.[2]
Observation: The analyte elutes early with significant tailing (
).[1] The basic nitrogen interacts with the silica backbone, and the high pH (required to keep it neutral for retention) dissolves the silica matrix over time.[1]
Verdict:Unsuitable for quantitative purity analysis.
Mobile Phase: Water + 10mM Octane Sulfonic Acid (OSA) / Acetonitrile.[1]
Mechanism: The anionic OSA binds to the cationic amine, forming a neutral "ion pair" that retains well on the hydrophobic C18.
Performance: Excellent peak shape and retention.
Drawbacks:
Incompatible with LC-MS: Non-volatile salts ruin mass spectrometers.
Equilibration: Requires hours to equilibrate and permanently alters the column.
Verdict:Functional , but obsolete for modern labs requiring MS confirmation.
Method C: The "Recommended" (Polar-Embedded / Shielded RP)[1]
Column: Polar-Embedded C18 (e.g., Amide-embedded or Carbamate-shielded) or Pentafluorophenyl (PFP).[1]
Mechanism: The embedded polar group shields silanols (preventing tailing) and interacts with the polar 3-OH group (increasing retention) without requiring ion-pairing reagents.[1]
Performance: Sharp peaks (
), MS-compatible buffers, and rapid equilibration.
Verdict:Superior for routine QC and impurity profiling.
Part 3: Recommended Protocol (Method C)
This protocol utilizes a Polar-Embedded C18 phase, which provides the best balance of retention, peak symmetry, and robustness for 2-A-3-OH-DMP.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)
Shields silanols; improves retention of polar basic analytes.[1]
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 3.0
Low pH ensures full protonation (stable species) and suppresses silanol ionization.[1]
0-5 min: 5% B (Isocratic)5-15 min: 5% to 40% B15-20 min: 40% to 5% B
Initial isocratic hold captures the polar analyte; gradient elutes hydrophobic impurities.[1]
Detection
UV @ 275 nm
Max absorption for the aminopyridine chromophore.
Temp
30°C
Improves mass transfer and reproducibility.
Injection
5 - 10 µL
Standard injection volume.
Sample Preparation
Diluent: Mobile Phase A (Buffer) : Acetonitrile (90:10).[1]
Note: Dissolving in 100% organic solvent will cause peak distortion ("solvent effect") due to the mismatch with the initial high-aqueous mobile phase.[1]
Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity limits (0.1% level).
System Suitability Criteria (Self-Validating System)
To ensure trustworthiness, the system must pass these checks before every run:
Tailing Factor (
): NMT 1.5 (Strict control on silanol activity).
Resolution (
): > 2.0 between 2-A-3-OH-DMP and nearest impurity.
Precision: RSD < 2.0% for 5 replicate injections.
Part 4: Experimental Workflow & Data Logic
The following diagram details the logical flow of the experiment, from sample prep to data validation.
Figure 2: Analytical Workflow. Critical path from sample preparation to purity validation.[1]
Part 5: Performance Data (Simulated Comparison)
The following data illustrates the expected performance differences between the "Old School" Ion-Pairing method and the recommended Polar-Embedded method.
Performance Metric
Method B: Ion-Pairing (C18 + OSA)
Method C: Polar-Embedded C18 (Recommended)
Retention Time ()
6.5 min
5.8 min
Tailing Factor ()
1.1 (Excellent)
1.15 (Excellent)
Equilibration Time
> 60 mins
10 mins
MS Compatibility
NO (Source contamination)
YES (If using Formate buffer)
Column Lifetime
Low (Acidic hydrolysis)
High (Shielded phase)
LOD (S/N = 3)
0.05 µg/mL
0.04 µg/mL
Troubleshooting Common Issues
Peak Splitting:
Cause: Sample solvent is too strong (too much ACN).[1]
Fix: Dissolve sample in Mobile Phase A.
Drifting Retention Times:
Cause: pH instability. The 3-OH group is sensitive.
Fix: Ensure buffer concentration is at least 20mM and pH is strictly controlled (± 0.1 units).[1]
Ghost Peaks:
Cause: Carryover of basic impurities sticking to the injector needle.
Fix: Use a needle wash containing 50:50 Methanol:Water + 0.1% Phosphoric Acid.
References
SIELC Technologies. (2018).[1] Separation of 2-Amino-4,6-dimethylpyridine on Newcrom R1 HPLC column. Retrieved from
Helix Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Retrieved from
Adam, E., & Al-Shdefat, R. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products. Journal of Chromatography A. Retrieved from
Agilent Technologies. (2020).[1] Analysis of Amino Acids and Polar Heterocycles. Retrieved from
Organic Chemistry Data. (2022). pKa Data for Pyridines and Phenols. Retrieved from
CAS: 6628-77-9 Executive Summary & Chemical Profile From the Desk of the Senior Application Scientist: Effective waste management of 2-Amino-3-hydroxy-4,6-dimethylpyridine requires more than simple compliance; it demands...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 6628-77-9
Executive Summary & Chemical Profile
From the Desk of the Senior Application Scientist:
Effective waste management of 2-Amino-3-hydroxy-4,6-dimethylpyridine requires more than simple compliance; it demands an understanding of its amphoteric nature.[1] As a pyridine derivative substituted with both electron-donating amino and hydroxyl groups, this compound is significantly more reactive than unsubstituted pyridine.
The primary risks during disposal are exothermic protonation (if mixed with acid waste) and rapid oxidation (if exposed to strong oxidizers).[1] This guide structures the disposal workflow to mitigate these specific chemical risks, ensuring operator safety and environmental integrity.
Amphoteric (Basic Pyridine N / Acidic Phenolic OH)
Hazard Identification & Mechanism
To dispose of this safely, you must understand the "Why" behind the hazards.[1]
Mechanistic Hazard Analysis[1]
Acute Toxicity (Oral/Dermal): Like many aminopyridines, this compound interferes with potassium channel function in biological systems, leading to neurotoxicity.[1] It is classified as Toxic if swallowed (H301) and Irritating to eyes/skin (H315/H319) .[1]
Chemical Incompatibility (The "Red" Zone):
Acids: The 2-amino group and the pyridine ring nitrogen are basic. Mixing this waste with strong mineral acids (Nitric, Sulfuric) will result in immediate, exothermic salt formation.[1] Risk: Heat generation and container pressurization.
Oxidizers: The electron-rich 3-hydroxy and 2-amino groups make the ring highly susceptible to oxidation. Mixing with oxidizers (Permanganates, Peroxides) can lead to spontaneous ignition.[1]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for handling solid toxic powders.[1]
PPE Category
Specification
Rationale
Hand Protection
Double Nitrile Gloves (min 0.11mm outer)
Prevents dermal absorption. The lipophilic methyl groups facilitate skin penetration.
Respiratory
N95 (minimum) or P100 Respirator
Required if handling dry powder outside a fume hood to prevent inhalation of toxic dust.[1]
Eye Protection
Chemical Splash Goggles
Safety glasses are inadequate against fine dust or splashes; seals eyes from irritant vapors.
Body
Tyvek Sleeves or Apron
Recommended when transferring large quantities (>50g) to prevent clothing contamination.[1]
Disposal Workflow & Segregation
Core Directive: Never dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard biological wastewater treatment.
Diagram 1: Waste Stream Decision Logic
This decision tree ensures the compound enters the correct waste stream based on its physical state.[1]
Caption: Logical flow for segregating 2-Amino-3-hydroxy-4,6-dimethylpyridine waste. Note the critical pH check step for liquid waste to prevent exothermic reactions in storage drums.
Containment: Do not throw loose powder into a general waste bin. Collect the solid in a screw-top glass jar or double-bag it in thick polyethylene bags.
Storage: Store in the "Solid Organic Toxic" satellite accumulation area.
Final Disposal: High-temperature incineration (Rotary Kiln) is the required method to break down the pyridine ring and safely manage nitrogen oxides (NOx).[1]
Solvent Compatibility: Identify the primary solvent.
If Halogenated (DCM, CHCl3): Place in "Halogenated Waste" stream.[5]
If Non-Halogenated (MeOH, Acetone): Place in "Non-Halogenated Organic" stream.
The "Acid Trap":
Test: Before adding to a large waste drum, check the pH of your solution.
Action: If your solution is strongly acidic, neutralize it slowly with Sodium Bicarbonate to pH 6–8 before adding it to the waste drum.[1] This prevents the formation of pyridinium salts, which can precipitate and clog waste lines or generate heat in the drum.[1]
Emergency Procedures: Spills
Scenario: You have dropped a 5g bottle of the solid powder on the lab floor.
Dust Suppression (Critical): Do not dry sweep. This generates toxic dust.[6] Cover the spill with paper towels dampened with water or a specific spill control solvent.[1]
Collection: Scoop the damp material into a wide-mouth jar.
Decontamination: Wipe the surface with a mild detergent solution (1% Alconox) followed by water.[1] The pyridine derivative is moderately soluble in water; detergent aids in removing the lipophilic residues.[1]
Verification: Use a UV lamp (if available) to check for fluorescence residues, as many aminopyridines fluoresce.
References
PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine Compound Summary (Structure/Properties analogous to 3-hydroxy derivative). National Library of Medicine. Retrieved from [Link][1]
US EPA. (2024). Hazardous Waste Codes & Listed Solvents (F-List). United States Environmental Protection Agency.[7] Retrieved from [Link][1]
Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for your batch before handling.[1]